molecular formula C15H22N6O5S B104048 S-Adenosyl-DL-methionine CAS No. 17176-17-9

S-Adenosyl-DL-methionine

Cat. No.: B104048
CAS No.: 17176-17-9
M. Wt: 398.4 g/mol
InChI Key: MEFKEPWMEQBLKI-AIRLBKTGSA-N
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Mechanism of Action

Target of Action

S-Adenosyl-DL-methionine (SAMe) is a naturally occurring molecule that plays a crucial role in various biochemical reactions in the human body . It primarily targets enzymes involved in methylation processes, serving as the main endogenous methyl donor .

Mode of Action

SAMe’s mode of action is primarily through its role as a methyl donor . It is synthesized from adenosine triphosphate (ATP) and methionine by methionine adenosyltransferase . In this process, SAMe donates a methyl group in a process called transmethylation . After donating the methyl group, SAMe is converted into S-adenosyl-L-homocysteine .

Biochemical Pathways

SAMe is linked to four key metabolic pathways: transmethylation, transsulphuration, polyamine synthesis, and 5′-deoxyadenosyl 5′-radical–mediated biochemical transformations . As the primary methyl donor, SAMe facilitates the transfer of methyl groups, which is essential for the proper functioning of numerous physiological processes .

Pharmacokinetics

The pharmacokinetic properties of SAMe have been studied extensively. A novel oral formulation of SAMe (MSI-195) has been developed, which has shown significantly better pharmacokinetic parameters compared to other commercial products . The relative bioavailability of MSI-195 was approximately 2.8-fold higher than a commercial product tested . There was a significant food effect for msi-195, with a delayed time to maximum absorption and reduced area under the curve under fed conditions .

Result of Action

The molecular and cellular effects of SAMe’s action are diverse due to its involvement in various biochemical reactions. SAMe has been used in the treatment of depression, liver disorders, fibromyalgia, and osteoarthritis . It has also been introduced into the United States market as a dietary supplement for the support of bone and joint health, as well as mood and emotional well-being .

Action Environment

The action, efficacy, and stability of SAMe can be influenced by various environmental factors. For instance, the presence of food can significantly affect the pharmacokinetic profile of SAMe . Moreover, the biological versatility of SAM parallels the chemistry of sulfonium compounds used in organic synthesis . This suggests that subtle differences in the active sites of enzymes can catalyze distinct transformations, indicating the influence of the biochemical environment on SAMe’s action .

Biochemical Analysis

Biochemical Properties

S-Adenosyl-DL-methionine plays a significant role in biochemical reactions as a primary methyl donor. It participates in the methylation of nucleic acids, proteins, lipids, and secondary metabolites. The compound interacts with several enzymes, including methyltransferases, which transfer the methyl group from this compound to various substrates. This interaction is crucial for the regulation of gene expression, protein function, and cellular metabolism. Additionally, this compound is involved in the synthesis of polyamines through aminopropylation and in the transsulfuration pathway, where it contributes to the synthesis of cysteine and glutathione .

Cellular Effects

This compound influences various cellular processes, including gene expression, cell signaling pathways, and cellular metabolism. It is known to affect the methylation status of DNA, histones, and other proteins, thereby regulating gene expression and chromatin structure. The compound also plays a role in redox balancing and the synthesis of polyamines, which are essential for cell growth and differentiation. In addition, this compound has been shown to alleviate oxidative stress-induced senescence in adipose-derived stem cells by modulating the expression of key regulatory proteins .

Molecular Mechanism

At the molecular level, this compound exerts its effects through various mechanisms. It acts as a methyl donor in transmethylation reactions, where the methyl group is transferred to acceptor molecules such as DNA, RNA, proteins, and lipids. This process is catalyzed by methyltransferases, which facilitate the nucleophilic substitution at the sulfonium methyl carbon of this compound. The compound also participates in the synthesis of polyamines through aminopropylation and in the transsulfuration pathway, where it is converted to S-adenosylhomocysteine, which is further hydrolyzed to homocysteine .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can vary over time. The compound is known to be relatively unstable and can degrade under certain conditions. Studies have shown that the stability of this compound can be improved by using specific salt forms, such as the phytate salt, which protects it from degradation. Long-term studies have indicated that this compound can have sustained effects on cellular function, including the modulation of gene expression and cellular metabolism .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. Studies have shown that low to moderate doses of the compound can have beneficial effects, such as improving mood and alleviating symptoms of depression. High doses of this compound can lead to adverse effects, including mania and gastrointestinal discomfort. The therapeutic dosage range for this compound is typically between 800 to 1600 milligrams per day .

Metabolic Pathways

This compound is involved in several metabolic pathways, including transmethylation, transsulfuration, and aminopropylation. In the transmethylation pathway, it serves as a methyl donor for the methylation of DNA, RNA, proteins, and lipids. In the transsulfuration pathway, this compound is converted to S-adenosylhomocysteine, which is further hydrolyzed to homocysteine and then converted to cysteine. The compound also participates in the synthesis of polyamines through aminopropylation .

Transport and Distribution

This compound is transported and distributed within cells and tissues through various mechanisms. It is known to be absorbed across the intestinal mucosa, although its systemic bioavailability is relatively low. The compound is transported across cell membranes through specific transporters and is distributed to various cellular compartments, including the cytosol and mitochondria. The bioavailability and cellular transport properties of this compound are critical for its therapeutic potential and efficacy .

Subcellular Localization

The subcellular localization of this compound is primarily in the cytosol, where it participates in various biochemical reactions. The compound is also found in other cellular compartments, including the nucleus and mitochondria, where it plays a role in the methylation of nucleic acids and proteins. The localization of this compound is influenced by targeting signals and post-translational modifications that direct it to specific compartments or organelles .

Preparation Methods

Synthetic Routes and Reaction Conditions

Ademetionine can be synthesized through the reaction of L-methionine with adenosine triphosphate (ATP) in the presence of the enzyme methionine adenosyltransferase . The reaction conditions typically involve a buffered aqueous solution at a pH of around 7.5 and a temperature of 37°C. The reaction proceeds as follows:

L-methionine+ATPS-adenosyl-L-methionine+phosphate+diphosphate\text{L-methionine} + \text{ATP} \rightarrow \text{S-adenosyl-L-methionine} + \text{phosphate} + \text{diphosphate} L-methionine+ATP→S-adenosyl-L-methionine+phosphate+diphosphate

Industrial Production Methods

Industrial production of ademetionine often involves the use of microbial fermentation processes. Specific strains of bacteria or yeast are genetically engineered to overproduce methionine adenosyltransferase, which catalyzes the formation of ademetionine from methionine and ATP . The fermentation broth is then subjected to purification processes, including filtration, chromatography, and crystallization, to obtain high-purity ademetionine.

Chemical Reactions Analysis

Types of Reactions

Ademetionine undergoes several types of chemical reactions, including:

Common Reagents and Conditions

The common reagents and conditions used in these reactions include:

Major Products

The major products formed from these reactions include:

Properties

IUPAC Name

(2S)-2-amino-4-[[(2S,3S,4R,5R)-5-(6-aminopurin-9-yl)-3,4-dihydroxyoxolan-2-yl]methyl-methylsulfonio]butanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H22N6O5S/c1-27(3-2-7(16)15(24)25)4-8-10(22)11(23)14(26-8)21-6-20-9-12(17)18-5-19-13(9)21/h5-8,10-11,14,22-23H,2-4,16H2,1H3,(H2-,17,18,19,24,25)/t7-,8+,10+,11+,14+,27?/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MEFKEPWMEQBLKI-AIRLBKTGSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C[S+](CCC(C(=O)[O-])N)CC1C(C(C(O1)N2C=NC3=C(N=CN=C32)N)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[S+](CC[C@@H](C(=O)[O-])N)C[C@@H]1[C@H]([C@H]([C@@H](O1)N2C=NC3=C(N=CN=C32)N)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H22N6O5S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID6032019
Record name S-Adenosylmethionine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID6032019
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

398.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Mechanism of Action

S-Adenosylmethionine (SAMe) is a natural substance present in the cells of the body. It is a direct metabolite of the essential amino acid L-methionine. SAMe plays a crucial biochemical role in the body by donating a one-carbon methyl group in a process called transmethylation. SAMe, formed from the reaction of L-methionine and adenosine triphosphate catalyzed by the enzyme S-adenosylmethionine synthetase, is the methyl-group donor in the biosynthesis of both DNA and RNA nucleic acids, phospholipids, proteins, epinephrine, melatonin, creatine and other molecules.
Record name Ademetionine
Source DrugBank
URL https://www.drugbank.ca/drugs/DB00118
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)

CAS No.

29908-03-0, 78548-84-2, 91279-78-6
Record name S-Adenosyl-L-methionine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=29908-03-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Ademetionine [INN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0029908030
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Ademetionine, (S)-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0078548842
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Ademetionine, (R)-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0091279786
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Ademetionine
Source DrugBank
URL https://www.drugbank.ca/drugs/DB00118
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name S-Adenosylmethionine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID6032019
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name ADEMETIONINE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/7LP2MPO46S
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.
Record name ADEMETIONINE, (S)-
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/6EZ5466ZUX
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.
Record name ADEMETIONINE, (R)-
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/K093C397UL
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: How does S-adenosylmethionine interact with 1-aminocyclopropane-1-carboxylate synthase, and what are the stereochemical implications of this interaction?

A1: The research paper by [] investigates the stereochemical course of the reaction catalyzed by 1-aminocyclopropane-1-carboxylate synthase, a pyridoxal phosphate-dependent enzyme. This enzyme utilizes S-adenosylmethionine as a substrate to produce 1-aminocyclopropane-1-carboxylic acid (ACC), the immediate precursor of the plant hormone ethylene.

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